![molecular formula C13H16BrN B1378904 8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] CAS No. 885269-41-0](/img/structure/B1378904.png)
8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] is a chemical compound with the molecular formula C13H16BrN. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.
準備方法
The synthesis of 8’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] typically involves the reaction of cyclopentane derivatives with isoquinoline derivatives under specific conditions. One common method includes the bromination of the precursor compound, followed by a cyclization reaction to form the spiro structure. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
化学反応の分析
8’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
科学的研究の応用
8’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, leading to its potential therapeutic effects. The exact pathways involved are still under investigation .
類似化合物との比較
Similar compounds to 8’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] include other spiro compounds and brominated isoquinoline derivatives. These compounds share structural similarities but differ in their specific functional groups and reactivity. For example:
8’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline]: Similar structure but with a chlorine atom instead of bromine.
2’,3’-Dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline]: Lacks the bromine atom, leading to different reactivity and applications.
特性
IUPAC Name |
8-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN/c14-12-5-3-4-11-10(12)8-15-9-13(11)6-1-2-7-13/h3-5,15H,1-2,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWOFNDJYNBRBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCC3=C2C=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

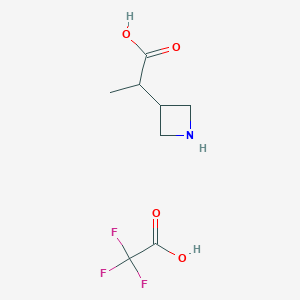
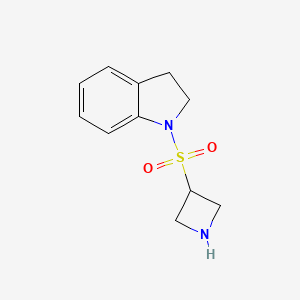

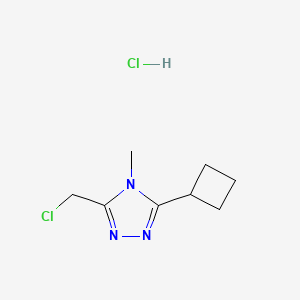
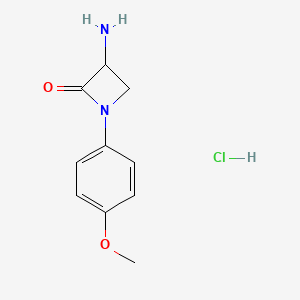

![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1378835.png)
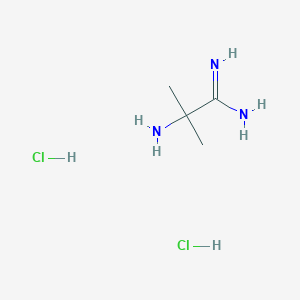
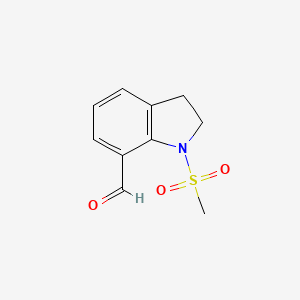
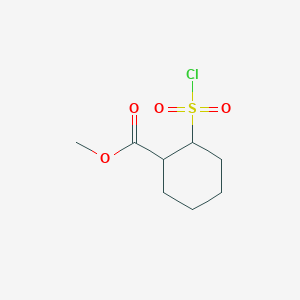
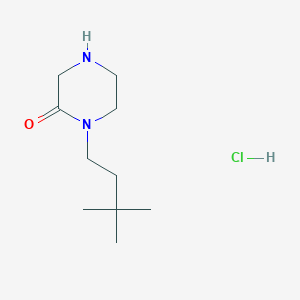
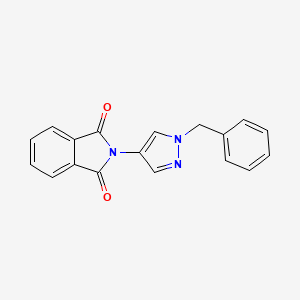
![N-[3-(aminomethyl)phenyl]benzamide hydrochloride](/img/structure/B1378844.png)
